Trimethyl phosphate

Overview

Description

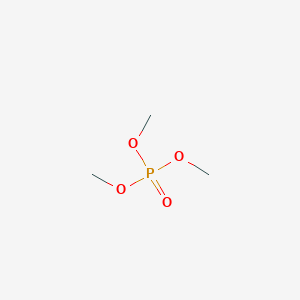

Trimethyl phosphate (TMP, CAS 512-56-1) is a triester of phosphoric acid with the molecular formula C₃H₉O₄P and a molar mass of 140.07 g/mol. It is a colorless liquid with a solubility of ~1000 g/dm³ in water at 25°C , making it highly miscible. TMP is synthesized via the reaction of phosphorus oxychloride (POCl₃) with methanol in the presence of potassium carbonate .

Preparation Methods

Continuous Reaction Process Using Phosphorus Oxychloride and Methanol

The predominant industrial method for TMP synthesis involves the reaction of phosphorus oxychloride (POCl₃) with methanol (CH₃OH) in the presence of alkyl chlorides, typically methyl chloride (CH₃Cl) or ethyl chloride (C₂H₅Cl). This approach, detailed in US Patent 3,051,739, employs a multi-stage continuous reaction system designed to maximize yield while minimizing by-product formation .

Reaction Mechanism and Stoichiometry

The core reaction proceeds via nucleophilic substitution, where methanol displaces chloride ions from phosphorus oxychloride:

Excess methanol (≥30% above stoichiometric requirements) ensures complete conversion of POCl₃, suppressing side reactions such as the formation of dimethyl phosphate or phosphoric acid . The liberated hydrogen chloride (HCl) is continuously removed via countercurrent stripping with alkyl chloride vapors, shifting the equilibrium toward TMP production.

Process Parameters and Optimization

Key operational parameters for this method include:

| Parameter | Optimal Range | Effect on Yield/Quality |

|---|---|---|

| Temperature | 10–30°C | Higher temperatures accelerate side reactions |

| Pressure | Atmospheric–100 psig | Elevated pressures enhance HCl stripping |

| Residence Time | 5–30 minutes | Prolonged exposure reduces purity |

| Reaction Stages | 4–10 | Increases contact efficiency |

| CH₃Cl:POCl₃ Molar Ratio | 2:1–10:1 | Governs HCl removal efficiency |

The use of methyl chloride serves dual purposes:

-

Vapor-phase stripping agent : Injected near the reactor base, CH₃Cl vapor ascends through the reaction mixture, entraining HCl gas for top-side removal .

-

Cooling medium : Liquid CH₃Cl introduced at intermediate stages vaporizes, absorbing the exothermic heat of reaction (ΔH ≈ −210 kJ/mol) .

Reactor Design and Staging

Modern implementations utilize vertically stacked, stirred-tank reactors or packed columns with Raschig rings to create 4–10 discrete reaction stages . This staging:

-

Prevents back-mixing, ensuring progressive conversion

-

Allows precise temperature control through distributed cooling

-

Facilitates continuous product withdrawal from the final stage

A typical reactor configuration achieves 85–90% TMP yield with ≤5% dimethyl phosphate impurities .

Downstream Purification and By-Product Management

Crude TMP from the reaction zone undergoes a two-step distillation process to achieve pharmaceutical-grade purity (>98%):

Primary Distillation

Conducted at reduced pressure (20 mmHg), this step separates low-boiling components:

-

Overhead (38–40°C) : Methanol, residual HCl, and methyl chloride (recycled to reactor)

-

Bottoms (110–120°C) : TMP contaminated with phosphoric acid derivatives

Secondary Fractionation

The bottoms stream is redistilled under vacuum (20 mmHg) to isolate pure TMP:

-

Overhead (76–78°C) : TMP (99% purity)

-

Bottoms (>200°C) : Phosphoric acid oligomers (disposed or repurposed)

This sequence achieves 95–98% recovery of initial TMP, with total process losses <2% .

Integration with Chloromethane Production

A notable innovation in TMP manufacturing is the integration with chloromethane synthesis plants. The HCl-CH₃Cl gas mixture from the reactor (≈70:30 molar ratio) is directly piped to chloromethane production units, where HCl reacts with methanol over AlCl₃ catalysts:

This symbiosis:

-

Eliminates HCl neutralization costs

-

Reduces net methanol consumption by 22% compared to standalone operations

Comparative Analysis with Alternative Methods

While the POCl₃-methanol route dominates industry, historical methods include:

Esterification of Phosphoric Acid

Direct esterification of H₃PO₄ with methanol faces challenges:

-

Equilibrium limitations (conversion <60% at 100°C)

-

Corrosion from concentrated phosphoric acid

-

Energy-intensive water removal

Transesterification of Trimethyl Phosphite

Though avoiding HCl by-products, this method suffers from:

-

High cost of trimethyl phosphite precursor

-

Sensitivity to moisture (hydrolysis to phosphoric acid)

-

Lower thermal stability of intermediates

Chemical Reactions Analysis

Types of Reactions: Trimethyl phosphate undergoes various chemical reactions, including:

Methylation: It acts as a mild methylating agent, useful for the dimethylation of anilines and related heterocyclic compounds.

Hydrolysis: In the presence of water, this compound can hydrolyze to produce methanol and phosphoric acid derivatives.

Common Reagents and Conditions:

Methylation: Common reagents include anilines and other heterocyclic compounds.

Hydrolysis: Water is the primary reagent, and the reaction can occur under ambient conditions.

Major Products:

Scientific Research Applications

Chemical Synthesis

Methylating Agent

TMP serves as a valuable methylating agent in organic synthesis. It is used to methylate phenolic compounds, yielding methyl aryl ethers through solvent-free reactions. This method enhances the efficiency of chemical transformations while minimizing environmental impact .

Intermediate in Synthesis

TMP acts as an important intermediate in the production of various chemicals. Its role in synthesizing flame retardants and plasticizers highlights its significance in industrial applications. For instance, TMP can be utilized in the synthesis of organophosphorus flame retardants, which are crucial for enhancing fire resistance in polymers .

Environmental Applications

Flame Retardant Technologies

TMP is extensively studied for its effectiveness as a flame retardant. Its incorporation into materials can significantly improve their fire resistance properties. Research indicates that TMP can be combined with other compounds to formulate effective flame-retardant systems that meet stringent safety standards .

Biodegradable Solvents

Recent studies have explored the use of TMP as a biodegradable solvent in chemical processes. Its low toxicity and environmental compatibility make it an attractive alternative to traditional solvents, promoting sustainable practices in chemical manufacturing .

Pharmaceutical Applications

Drug Development

In pharmaceutical research, TMP has been investigated for its potential use as a drug delivery system. Its ability to form complexes with active pharmaceutical ingredients (APIs) can enhance the solubility and bioavailability of drugs, making it a promising candidate for formulation development .

Antibacterial Properties

Research has indicated that TMP exhibits antibacterial properties, which may be beneficial in developing new antimicrobial agents. Studies have shown that TMP can suppress certain bacterial strains, suggesting its potential application in treating infections .

Table 1: Key Applications of this compound

Case Study: this compound in Flame Retardant Formulations

A study evaluated the effectiveness of TMP when combined with other flame retardants in polymer matrices. The results demonstrated that incorporating TMP significantly enhanced the char formation during combustion tests, indicating improved flame-retardant properties. The study concluded that TMP could be a key component in developing safer materials for various applications.

Mechanism of Action

The mechanism of action of trimethyl phosphate involves its role as a methylating agent. It transfers methyl groups to nucleophilic sites on target molecules, facilitating various chemical transformations. In its role as a fire retardant, this compound captures H and OH radicals, thereby inhibiting flame propagation .

Comparison with Similar Compounds

Comparative Analysis with Similar Organophosphates

Structural and Physical Properties

The table below compares TMP with structurally analogous organophosphates:

Key Observations :

- Chain Length and Branching : Longer alkyl chains (e.g., TPP, Decyl 3,5,5-trimethylhexyl H-phosphate) reduce volatility and water solubility but enhance steric hindrance, influencing solvation properties in electrolytes .

- Aromatic vs. Aliphatic Groups : Tricresyl phosphate’s cresyl groups increase hydrophobicity and thermal stability compared to TMP’s methyl groups .

Battery Electrolytes

- TMP vs. TPP : In potassium-ion batteries, TPP’s linear propyl chains promote weak solvation and robust electrode interphases, outperforming TMP in cycling stability (e.g., 1 M KFSI-TPP vs. TMP-based electrolytes) .

- Thermal Stability : TMP’s lower molecular weight facilitates higher ionic conductivity, but its narrower electrochemical stability window limits high-voltage applications compared to bulkier analogs .

Flame Retardancy

- TMP vs. Tricresyl Phosphate : Tricresyl phosphate’s aromatic structure provides superior flame-retardant efficiency in polymers, albeit with higher environmental toxicity .

Solvent Utility

- TMP’s polarity and low viscosity make it ideal for dissolving polar polymers (e.g., poly-L-tyrosine in α-helical conformation studies) , whereas triethanolamine phosphate’s hydroxyl groups enable corrosion inhibition in aqueous systems .

Biological Activity

Trimethyl phosphate (TMP), a chemical compound with the formula , has garnered attention in various fields, including toxicology, environmental science, and biochemistry. This article delves into the biological activity of TMP, summarizing key research findings, case studies, and relevant data tables.

This compound is an organophosphorus compound that serves multiple purposes, including use as a solvent, plasticizer, and flame retardant. Its structure consists of three methyl groups attached to a phosphate group, which imparts unique chemical properties conducive to various biological interactions.

Acute and Chronic Toxicity

A significant study assessed the repeated dose toxicity of TMP in rats. The findings indicated that at higher doses (250 mg/kg), there were notable effects on reproductive capability and neurotoxicity. Specifically, increased atretic follicles in ovaries and degeneration of nerve fibers were observed. The no-observed-effect level (NOEL) for repeated dose toxicity was established at less than 40 mg/kg/day .

Table 1: Summary of Toxicity Findings

| Endpoint | Dose (mg/kg) | Observations |

|---|---|---|

| Ovarian atresia | 250 | Increased incidence in females |

| Nerve degeneration | 250 | Degeneration in spinal cord and peripheral nerves |

| Fertility index | 40 | Significant decrease in copulation rates |

| Intrauterine mortality | 40 | Increased mortality of embryos |

Mutagenicity

In vitro mutagenicity studies using bacterial assays (Salmonella typhimurium) showed negative results for TMP at concentrations up to 5 mg/plate, indicating no mutagenic potential under the tested conditions. However, in vivo micronucleus tests suggested potential genotoxic effects .

Reproductive and Developmental Toxicity

A comprehensive study explored the reproductive and developmental toxicity of TMP. It revealed significant impacts on fertility indices at doses of 40 mg/kg and above. Notably, although pup viability did not significantly differ from controls at lower doses, there were increases in body weights observed in the treated groups compared to controls .

Environmental Impact

The ecological toxicity of TMP was also evaluated. It was found to exhibit low toxicity to aquatic organisms with LC50 values greater than 1,050 mg/L for fish and EC50 values exceeding 1,000 mg/L for daphnia and algae. This suggests that while TMP is slightly toxic to some aquatic organisms, its overall environmental risk is considered low .

Table 2: Ecotoxicological Data

| Species | Endpoint | Concentration (mg/L) |

|---|---|---|

| Selenastrum capricornutum | Biomass EC50 (72h) | > 1,000 |

| Daphnia magna | Imm: EC50 (24h) | > 1,000 |

| Oryzias latipes | Mor: LC50 (96h) | > 1,050 |

Case Study: Chemosterilant Action

A study investigated the chemosterilant action of TMP in rodents. The results indicated that TMP could affect fertility without causing immediate lethality or significant adverse health effects at certain dosages. This property has implications for its potential use in pest control strategies .

Case Study: Cellular Imaging Applications

Recent advancements have also seen TMP utilized in synthetic biology applications. A novel fluorogenic TMP-tag was developed for high signal-to-background intracellular live-cell imaging. This innovation showcases the versatility of TMP beyond traditional uses, highlighting its potential in biomedical research .

Q & A

Q. Basic: What are the common methods for synthesizing trimethyl phosphate, and what factors influence reaction efficiency?

This compound is typically synthesized via the reaction of phosphorus oxychloride (POCl₃) with methanol in the presence of potassium carbonate (K₂CO₃). The reaction generates dimethyl phosphate potassium salt as an intermediate, which is further methylated using dimethyl sulfate to yield TMP. Key factors influencing efficiency include:

- Stoichiometric ratios : Excess methanol ensures complete conversion of POCl₃.

- Catalyst selection : K₂CO₃ neutralizes HCl byproducts, preventing side reactions.

- Purification steps : Post-synthesis washing, decolorization, and vacuum distillation (to remove impurities) are critical for high-purity TMP .

Q. Basic: How do the physical and chemical properties of TMP affect its application as a solvent in battery electrolytes?

TMP’s low viscosity (1.197 g/mL at 25°C) and high dielectric constant enable efficient ion dissociation in dual-salt electrolytes. Its ability to form stable solid-electrolyte interphases (SEI) with metals like zinc or lithium enhances battery cyclability. However, TMP’s hydrolytic instability (releasing PO₄³⁻) necessitates moisture-free storage to prevent precipitation of metal phosphates .

Q. Advanced: What computational approaches are used to study H-atom abstraction reactions in TMP, and how do they inform its thermochemical stability?

Density Functional Theory (DFT) and ab initio methods are employed to calculate activation energies, bond dissociation energies (BDEs), and rate constants for H-atom abstraction (HAA) reactions. For example:

- BDEs for C-H bonds in TMP (~95–100 kcal/mol) indicate resistance to homolytic cleavage.

- Transition state analysis reveals steric hindrance from methyl groups slows HAA kinetics, enhancing thermal stability in high-temperature applications (e.g., flame retardants) .

Q. Advanced: How can NMR spectroscopy be applied to characterize TMP and its interactions in complex mixtures?

¹H-, ³¹P-, and ¹³C-NMR are critical for structural elucidation:

- ¹H-NMR : Methyl proton signals at δ 3.7–3.9 ppm confirm ester group integrity.

- ³¹P-NMR : A singlet at δ ~-2 ppm distinguishes TMP from hydrolyzed phosphate species.

- 2D NMR (e.g., HSQC) : Maps interactions between TMP and co-solvents in electrolyte formulations .

Q. Advanced: What challenges arise in modeling TMP solubility in supercritical CO₂, and how can semi-empirical models be optimized?

Existing models (e.g., Chrastil’s equation) show significant deviations at temperatures >333 K due to TMP’s polarity and CO₂’s reduced density. Optimization strategies include:

- Incorporating polarity parameters (e.g., dipole moments) into solubility correlations.

- Hybrid models : Combining equation-of-state (EOS) approaches with machine learning to predict phase behavior across wider temperature ranges .

Q. Basic: What safety precautions are critical when handling TMP in laboratory settings?

- Acute toxicity : Use fume hoods and PPE (gloves, goggles) to prevent inhalation/skin contact (LD₅₀ ~500 mg/kg in rats).

- Hydrolysis control : Store under inert gas (e.g., N₂) to avoid PO₄³⁻ release, which reacts with metals like Zr⁴⁺ or Hf⁴⁺ to form insoluble precipitates .

Q. Advanced: How does TMP function as a methylating agent in organic synthesis, and what mechanistic insights guide its reactivity?

TMP transfers methyl groups via nucleophilic substitution (Sₙ2) in the presence of strong bases (e.g., NaH). Mechanistic studies using isotopic labeling (e.g., CD₃ groups) and kinetic isotope effects (KIE) reveal:

- Stepwise methylation : Sequential transfer of methyl groups from phosphate to substrate.

- Catalytic cycles : Transition-metal catalysts (e.g., Pd) accelerate methylation of aryl halides .

Q. Advanced: What analytical techniques are most effective for detecting TMP residues in environmental samples, considering matrix interference?

- LC-MS/MS : Employ hydrophilic interaction chromatography (HILIC) with tandem mass spectrometry for trace detection in rice or sludge (LOD: 0.1 µg/kg).

- QuEChERS extraction : Combines acetonitrile partitioning with dispersive SPE to remove lipids and pigments from complex matrices .

Q. Basic: What are the environmental persistence and degradation pathways of TMP, and how are these assessed in regulatory contexts?

TMP hydrolyzes rapidly in aqueous environments (t₁/₂ ~24–48 hrs) to dimethyl phosphate and methanol. Regulatory assessments under OECD 301B guidelines measure:

- Biodegradation : <10% mineralization in 28 days, classifying TMP as “not readily biodegradable.”

- Ecotoxicity : Algal growth inhibition (EC₅₀: 50–100 mg/L) informs hazard classification .

Q. Advanced: How do interfacial reactions involving TMP in battery electrolytes influence the formation of stable solid-electrolyte interphases (SEI)?

TMP reacts with metal anodes (e.g., Zn) to form a gradient SEI comprising Zn₃(PO₄)₂ and organic phosphates. In-situ techniques validate this:

Properties

IUPAC Name |

trimethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9O4P/c1-5-8(4,6-2)7-3/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVLBCYQITXONBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9O4P, Array | |

| Record name | TRIMETHYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17402 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIMETHYL PHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0686 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1021403 | |

| Record name | Trimethyl orthophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Trimethyl phosphate appears as a pale straw colored liquid. Inhalation may irritate respiratory tract. Vapor or liquid may irritate skin or eyes. Ingestion may irritate the mucous membranes of the gastrointestinal tract., Liquid, Clear liquid; [Hawley], COLOURLESS LIQUID. | |

| Record name | TRIMETHYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17402 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phosphoric acid, trimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trimethyl phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7616 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRIMETHYL PHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0686 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

387 °F at 760 mmHg (NTP, 1992), 197.2 °C | |

| Record name | TRIMETHYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17402 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIMETHYL PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5090 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIMETHYL PHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0686 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

greater than 300 °F (NTP, 1992), 107 °C, 150 °C (302 °F) (Closed cup) | |

| Record name | TRIMETHYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17402 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trimethyl phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7616 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRIMETHYL PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5090 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIMETHYL PHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0686 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), In water, 5.0X10+5 mg/L at 25 °C, Slightyl soluble in ethanol; soluble in ethyl ether, Soluble in alcohol, ether and organic solvents, Soluble in gasoline, Solubility in water, g/100ml at 25 °C: 50 (good) | |

| Record name | TRIMETHYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17402 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIMETHYL PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5090 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIMETHYL PHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0686 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.2144 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.2144 g/cu cm at 20 °C, Relative density (water = 1): 1.2 | |

| Record name | TRIMETHYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17402 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIMETHYL PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5090 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIMETHYL PHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0686 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1 mmHg at 78.8 °F ; 5 mmHg at 128.7 °F; 10 mmHg at 154.0 °F (NTP, 1992), 0.85 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.11 | |

| Record name | TRIMETHYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17402 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIMETHYL PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5090 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIMETHYL PHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0686 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Liquid, Colorless liquid | |

CAS No. |

512-56-1 | |

| Record name | TRIMETHYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17402 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trimethyl phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=512-56-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethyl phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000512561 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TRIMETHYL PHOSPHATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58985 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphoric acid, trimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trimethyl orthophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethyl phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.405 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIMETHYL PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z1E45TMW1Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIMETHYL PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5090 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIMETHYL PHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0686 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-51 °F (NTP, 1992), -46 °C | |

| Record name | TRIMETHYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17402 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIMETHYL PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5090 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIMETHYL PHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0686 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.